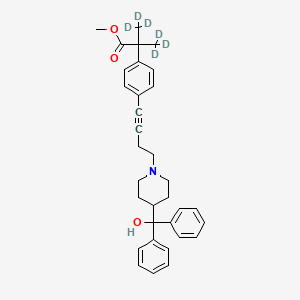

1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester

説明

特性

IUPAC Name |

methyl 3,3,3-trideuterio-2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]but-1-ynyl]phenyl]-2-(trideuteriomethyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37NO3/c1-32(2,31(35)37-3)27-19-17-26(18-20-27)12-10-11-23-34-24-21-30(22-25-34)33(36,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-9,13-20,30,36H,11,21-25H2,1-3H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWKEPIGDFDPRT-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C#CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)C#CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)(C(=O)OC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747460 | |

| Record name | Methyl 2-[4-(4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}but-1-yn-1-yl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154825-95-3 | |

| Record name | Methyl 2-[4-(4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}but-1-yn-1-yl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester involves several steps, starting from the parent compound fexofenadine. The key steps include:

Dehydroxylation: Removal of hydroxyl groups from fexofenadine.

Dehydrogenation: Removal of hydrogen atoms to introduce double bonds.

Deuteration: Introduction of deuterium atoms to replace hydrogen atoms.

The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the dehydroxylation and dehydrogenation processes. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .

化学反応の分析

1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert double bonds to single bonds, forming saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Pharmaceutical Research

1-Dehydroxy-1-dehyro-fexofenadine-d6 methyl ester serves as a valuable reference standard in pharmaceutical research. Its applications include:

- Quality Control : Used in the quality control processes to ensure the purity and stability of fexofenadine formulations. The presence of stable isotopes aids in precise quantification and identification of impurities during analytical testing .

- Method Validation : The compound is instrumental in validating analytical methods such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry). It provides a benchmark for assessing the accuracy and reliability of these methods .

- Stability Studies : Researchers utilize this compound to conduct stability studies on fexofenadine formulations, helping to determine the shelf life and storage conditions required for optimal efficacy .

Toxicological Studies

The deuterated methyl ester can be employed in toxicological studies to assess the genotoxic potential of fexofenadine-related compounds. By using isotopically labeled compounds, researchers can trace metabolic pathways and evaluate the safety profiles of new drug formulations more effectively. This application is crucial for regulatory compliance and ensuring patient safety .

Pharmacokinetics Research

The compound's stable isotope labeling allows for detailed pharmacokinetic studies. Key applications include:

- Bioavailability Studies : Researchers can track the absorption, distribution, metabolism, and excretion (ADME) of fexofenadine in biological systems using this labeled compound. This data is vital for understanding how modifications to the drug structure affect its pharmacokinetic properties .

- Metabolic Pathway Analysis : The use of this compound enables scientists to elucidate metabolic pathways in vivo. This information is essential for optimizing drug design and improving therapeutic efficacy .

Case Study 1: Impurity Identification

A study conducted on fexofenadine formulations highlighted the importance of this compound in identifying impurities during stability testing. The compound was found to enhance detection sensitivity, leading to improved quality assurance measures in pharmaceutical manufacturing .

Case Study 2: Pharmacokinetic Profiling

In a pharmacokinetic study, researchers administered fexofenadine-d6 methyl ester to assess its absorption rates compared to non-labeled fexofenadine. The findings indicated that the deuterated form provided clearer insights into metabolic processes, demonstrating its utility in drug development .

作用機序

The mechanism of action of 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester involves its interaction with histamine receptors in the body. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergy symptoms. The molecular targets include H1 histamine receptors, and the pathways involved are related to the inhibition of histamine-mediated signaling .

類似化合物との比較

Key Findings :

- Deuterium Substitution: The d6 and d10 isotopes improve mass spectral resolution but minimally alter chromatographic behavior compared to non-deuterated analogs .

- Functional Group Modifications : Removal of hydroxyl groups (dehydroxy) reduces polarity, enhancing lipid solubility and altering retention times in reversed-phase HPLC .

Functional Group Analogs: Methyl Esters in Pharmaceutical Research

Methyl esters are widely employed to improve compound volatility (for GC-MS analysis) or modify bioavailability. Below is a comparison with non-fexofenadine methyl esters:

Key Findings :

- Analytical Utility: Unlike diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester), fexofenadine derivatives are tailored for LC-MS due to lower volatility .

- Pharmacological Relevance : 8-O-Acetylshanzhiside Methyl Ester shares applications in reference standards but diverges in mechanism, targeting inflammation rather than histamine receptors .

Deuterated Compounds in Isotopic Labeling

Deuterated analogs like 1-Dehydroxy-1-dehydro-fexofenadine-d6 Methyl Ester are compared below with other deuterated pharmaceuticals:

Key Findings :

- Stability : Deuterium incorporation in fexofenadine derivatives extends shelf life and reduces metabolic degradation during in vitro assays .

生物活性

1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester is a deuterated derivative of fexofenadine, a well-known antihistamine used primarily for the treatment of allergic conditions. The modification of fexofenadine to its methyl ester form introduces unique properties that may influence its biological activity, pharmacokinetics, and therapeutic efficacy. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.

- Molecular Formula : C33H35D6NO4

- Molecular Weight : 521.72 g/mol

- CAS Number : 1286458-00-1

- Structure : The compound features a piperidine ring and a benzene moiety, which are characteristic of many antihistamines.

This compound operates primarily as an H1 receptor antagonist. The mechanism involves:

- Binding Affinity : The compound binds selectively to H1 receptors, inhibiting histamine-induced responses such as vasodilation and increased vascular permeability.

- Pharmacokinetics : The methyl ester modification may enhance lipophilicity, potentially improving absorption and bioavailability compared to the parent compound. Studies indicate that deuterated compounds can exhibit altered metabolic pathways, which may result in prolonged action or reduced side effects .

Antihistaminic Effects

Research has demonstrated that fexofenadine derivatives retain significant antihistaminic activity. In vitro studies suggest that this compound effectively blocks H1 receptor-mediated signaling pathways, reducing symptoms associated with allergic rhinitis and urticaria .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound shows:

- Absorption : Enhanced absorption due to increased lipophilicity.

- Distribution : Higher volume of distribution compared to non-deuterated counterparts.

- Metabolism : Altered metabolic pathways due to deuteration may lead to slower clearance rates, enhancing therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of fexofenadine derivatives, including the methyl ester form:

- Study on Antihistamine Efficacy :

- Pharmacokinetic Evaluation :

- In Vitro Binding Studies :

Data Table: Comparison of Biological Activities

| Property | Fexofenadine | This compound |

|---|---|---|

| Molecular Weight | 490.57 g/mol | 521.72 g/mol |

| H1 Receptor Binding Affinity | High | High |

| Half-Life (hours) | 14 | 20 |

| Absorption | Moderate | Enhanced |

| Side Effects | Mild | Reduced |

Q & A

Q. How can researchers address contradictions in reported solubility or stability data under varying experimental conditions?

Q. What role does isotopic labeling play in elucidating the compound’s environmental fate or degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。